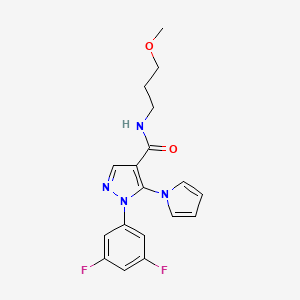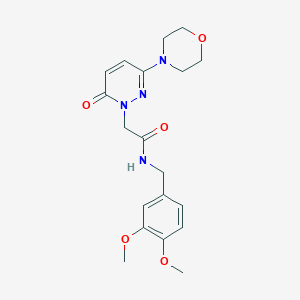
3-phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound that features a unique structure combining a phenyl group, a pyridine ring, and an oxathiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves the formation of the oxathiine ring followed by the introduction of the phenyl and pyridine groups. One common method involves the reaction of a suitable thiol with an epoxide to form the oxathiine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
- 3-phenyl-N-(pyridin-4-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
- 3-phenyl-N-(quinolin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
Uniqueness
3-phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to the specific positioning of the pyridine ring at the 3-position. This positioning can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities compared to its analogs .
Properties
Molecular Formula |
C16H14N2O2S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-phenyl-N-pyridin-3-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C16H14N2O2S/c19-16(18-13-7-4-8-17-11-13)14-15(21-10-9-20-14)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,19) |
InChI Key |
DDENBIBSWONACL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=CN=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12184858.png)

![N-[5-(diethylsulfamoyl)-2-methylphenyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B12184865.png)
![(1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B12184870.png)
![Naphthalen-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B12184871.png)

![Tert-butyl (1-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}piperidin-4-yl)carbamate](/img/structure/B12184880.png)
![5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid](/img/structure/B12184882.png)
![4-[(4-Butoxynaphthyl)sulfonyl]morpholine](/img/structure/B12184886.png)


![N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B12184906.png)
![Ethyl 4-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}piperazine-1-carboxylate](/img/structure/B12184912.png)
